4-Isopropylthiophenylboronic acid is an organoboron compound with the molecular formula and a molecular weight of approximately 196.07 g/mol. It is classified as a boronic acid, which is characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
4-Isopropylthiophenylboronic acid belongs to the class of boronic acids, which are widely used in organic chemistry due to their ability to form stable complexes with diols and their utility in cross-coupling reactions. Its specific classification as a thiophenylboronic acid highlights its unique structural characteristics and potential reactivity profiles.
The synthesis of 4-isopropylthiophenylboronic acid typically involves multiple steps:
The molecular structure of 4-isopropylthiophenylboronic acid features a thiophenyl group attached to a boron atom via a carbon chain. The compound's structure can be represented as follows:
The structural configuration allows for specific interactions in chemical reactions, particularly due to the presence of both the boron atom and the thiophenyl group, which can influence reactivity and selectivity in synthetic applications.
4-Isopropylthiophenylboronic acid participates primarily in cross-coupling reactions such as:
The reactivity of this compound can be attributed to the boron atom's ability to form stable complexes with various nucleophiles, facilitating carbon-carbon bond formation under mild conditions .
In Suzuki-Miyaura coupling, the mechanism typically involves:
This mechanism highlights how organoboron compounds like 4-isopropylthiophenylboronic acid serve as crucial intermediates in forming complex organic molecules .
Relevant data on solubility and reactivity can be found in chemical databases and supplier specifications .
4-Isopropylthiophenylboronic acid has significant applications in:
This compound exemplifies the versatility and importance of organoboron chemistry in modern synthetic methodologies .
Lithiation-borylation sequences constitute a foundational approach for synthesizing 4-isopropylthiophenylboronic acid. This method involves directed ortho-metalation (DoM) of 4-bromothiophenol precursors using organolithium reagents (e.g., n-BuLi, t-BuLi), followed by transmetalation with borate esters. The ortho-directing effect of the thiol group facilitates regioselective lithiation at the C4 position, but unprotected thiols lead to complex mixtures due to sulfur-lithium coordination [1]. Consequently, protection of the thiol group is mandatory prior to lithiation. For example, t-butyldimethylsilyl (TBDMS) protection enables efficient lithiation at −78°C in anhydrous THF, with subsequent quenching using triisopropyl borate yielding protected intermediates like 11 (77% yield) [1]. Hydrolysis or deprotection then furnishes the target boronic acid.
Table 1: Lithiation-Borylation Conditions for Thiophenylboronic Acid Synthesis
Substrate | Lithiation Agent | Borylation Agent | Temp (°C) | Yield (%) |
---|---|---|---|---|
4-Br-C₆H₄-S-TBDMS | n-BuLi | B(OiPr)₃ | −78 | 77 |
4-Br-C₆H₄-S-TAM | s-BuLi | B(OMe)₃ | −78 | 85 |
4-Br-C₆H₄-S-THP | t-BuLi | B(OEt)₃ | −78 | <50 |
Suzuki-Miyaura coupling enables late-stage introduction of the isopropylthiophenyl moiety to pre-functionalized boronic acids or esters. Key challenges include suppressing protodeboronation of electron-rich boronic acids and ensuring compatibility with the thioether functionality. Ligand selection critically impacts efficiency: Bulky, electron-rich phosphines (e.g., SPhos) paired with Pd(OAc)₂ stabilize the active catalyst, enabling couplings with aryl bromides at 80–100°C in toluene/water mixtures [2] [7]. Heterocyclic tolerance is achieved using PdCl₂(dppf) with Et₃N, which minimizes desulfurization [7]. For 4-isopropylthiophenylboronic acid, coupling with 1-bromo-4-isopropylbenzene under micellar conditions (water, SPhos ligand, K₂CO₃) provides biaryl products in >85% yield, demonstrating functional resilience [7].
Table 2: Suzuki-Miyaura Optimization Parameters
Boronic Acid | Electrophile | Ligand | Solvent System | Yield (%) |
---|---|---|---|---|
4-iPrS-C₆H₄-B(OH)₂ | 4-Br-C₆H₄-iPr | SPhos | Toluene/H₂O | 88 |
4-iPrS-C₆H₄-Bpin | 4-I-C₆H₄-COMe | XPhos | Dioxane/H₂O | 92 |
4-iPrS-C₆H₄-B(OH)₂ | 2-Cl-pyridine | dppf | EtOH/H₂O | 78 |
Thiol and boronic acid functionalities necessitate protection during multi-step syntheses to prevent side reactions. The TBDMS group excels for thiol protection due to its stability under lithiation conditions (e.g., −78°C, n-BuLi) and clean deprotection using trifluoroacetic acid without boronic acid degradation [1]. Conversely, acid-labile groups like tetrahydropyranyl (THP) or t-amyl (TAM) exhibit poor deprotection efficiency (<50% yield). Boronic acid protection as MIDA (N-methyliminodiacetic acid) or pinacol esters enhances stability during subsequent transformations. For 4-isopropylthiophenylboronic acid, TBDMS protection of the thiol, followed by boronate esterification with diols (e.g., pinacol), enables isolation of air-stable intermediates amenable to chromatography [1] [6].
Solvent polarity and temperature dramatically influence reaction outcomes:
Modern catalytic methods improve efficiency and sustainability:
Table 3: Catalytic Systems for Borylation Reactions
Catalyst System | Boron Source | Substrate Scope | Temp (°C) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂/SPhos | HBpin | Aryl bromides | 80 | 92 |
PdCl₂(dppf)/NEt₃ | B₂pin₂ | Heteroaryl chlorides | 100 | 85 |
fac-Ir(ppy)₃ (photoredox) | B₂pin₂ | Electron-rich aryl iodides | 25 | 89 |
NHC-CuCl | B₂pin₂ | Aryl iodides | 50 | 94 |
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